Cas no 762286-31-7 (Boronic acid, (3-fluoro-2,4-dimethylphenyl)-)
Boronic acid, (3-fluoro-2,4-dimethylphenyl)- Chemical and Physical Properties
Names and Identifiers
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- Boronic acid, (3-fluoro-2,4-dimethylphenyl)-
- CS-0189929
- 3-Fluoro-2,4-dimethylphenylboronic acid; 95%
- 3-Fluoro-2,4-dimethylphenylboronic acid
- SCHEMBL5917526
- E92673
- 762286-31-7
- (3-Fluoro-2,4-dimethylphenyl)boronicacid
- (3-Fluoro-2,4-dimethylphenyl)boronic acid
- MFCD23712905
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- MDL: MFCD23712905
- Inchi: 1S/C8H10BFO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,11-12H,1-2H3
- InChI Key: WVMGJPPIHJAPAG-UHFFFAOYSA-N
- SMILES: FC1=C(C)C=CC(B(O)O)=C1C
Computed Properties
- Exact Mass: 168.0757879g/mol
- Monoisotopic Mass: 168.0757879g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
Boronic acid, (3-fluoro-2,4-dimethylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM216686-1g |
(3-Fluoro-2,4-dimethylphenyl)boronic acid |
762286-31-7 | 97% | 1g |
$559 | 2021-08-04 | |
| Chemenu | CM216686-1g |
(3-Fluoro-2,4-dimethylphenyl)boronic acid |
762286-31-7 | 97% | 1g |
$559 | 2022-08-31 | |
| abcr | AB515751-500 mg |
3-Fluoro-2,4-dimethylphenylboronic acid; 95% |
762286-31-7 | 500MG |
€528.60 | 2023-04-17 | ||
| abcr | AB515751-1 g |
3-Fluoro-2,4-dimethylphenylboronic acid; 95% |
762286-31-7 | 1g |
€719.40 | 2023-04-17 | ||
| Alichem | A010015372-250mg |
2,4-Dimethyl-3-fluorophenylboronic acid |
762286-31-7 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A010015372-500mg |
2,4-Dimethyl-3-fluorophenylboronic acid |
762286-31-7 | 97% | 500mg |
$847.60 | 2023-09-01 | |
| Alichem | A010015372-1g |
2,4-Dimethyl-3-fluorophenylboronic acid |
762286-31-7 | 97% | 1g |
$1579.40 | 2023-09-01 | |
| abcr | AB515751-500mg |
3-Fluoro-2,4-dimethylphenylboronic acid; 95% |
762286-31-7 | 500mg |
€528.60 | 2023-09-02 | ||
| abcr | AB515751-1g |
3-Fluoro-2,4-dimethylphenylboronic acid, 95%; . |
762286-31-7 | 95% | 1g |
€598.60 | 2025-04-16 | |
| abcr | AB515751-250mg |
3-Fluoro-2,4-dimethylphenylboronic acid, 95%; . |
762286-31-7 | 95% | 250mg |
€325.20 | 2025-04-16 |
Boronic acid, (3-fluoro-2,4-dimethylphenyl)- Suppliers
Boronic acid, (3-fluoro-2,4-dimethylphenyl)- Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Boronic acid, (3-fluoro-2,4-dimethylphenyl)-
Boronic Acid, (3-Fluoro-2,4-Dimethylphenyl)-: A Comprehensive Overview
Boronic acid, specifically the compound (3-fluoro-2,4-dimethylphenyl)boronic acid with CAS No. 762286-31-7, is a versatile and significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique properties and wide-ranging applications in various scientific domains. In this article, we will delve into the structural characteristics, synthetic methods, and recent advancements in the utilization of this boronic acid derivative.
The molecular structure of (3-fluoro-2,4-dimethylphenyl)boronic acid comprises a phenyl ring substituted with fluorine at the 3-position and methyl groups at the 2 and 4 positions. The boronic acid functional group (-B(OH)₂) is attached to the phenyl ring, which plays a pivotal role in its reactivity and versatility. This substitution pattern imparts unique electronic and steric properties to the molecule, making it highly suitable for various chemical transformations.
Recent studies have highlighted the importance of boronic acids in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction has revolutionized organic synthesis by enabling the formation of carbon-carbon bonds between boronic acids and aryl halides under palladium catalysis. The (3-fluoro-2,4-dimethylphenyl)boronic acid has been extensively used in such reactions to synthesize complex aromatic compounds with high precision and efficiency.
In addition to its role in cross-coupling reactions, this boronic acid derivative has found applications in drug discovery and materials science. Its ability to participate in diverse chemical transformations makes it a valuable building block for constructing bioactive molecules and advanced materials. Researchers have explored its potential in synthesizing heterocyclic compounds, which are crucial components of many pharmaceutical agents.
The synthesis of (3-fluoro-2,4-dimethylphenyl)boronic acid typically involves electrophilic aromatic substitution or directed metallation strategies. These methods ensure high yields and excellent regioselectivity, which are critical for maintaining the integrity of the molecule's functional groups. Recent advancements in catalytic systems have further enhanced the efficiency of these synthetic routes, making them more accessible for large-scale production.
Moreover, the stability and reactivity of this boronic acid derivative have been thoroughly investigated under various reaction conditions. Studies reveal that its reactivity can be fine-tuned by modifying substituents on the phenyl ring or by employing different solvents and catalysts. This flexibility underscores its utility in both academic research and industrial applications.
In conclusion, (3-fluoro-2,4-dimethylphenyl)boronic acid stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with its diverse applications, positions it as a key player in contemporary chemical research. As ongoing studies continue to uncover new potentials for this compound, it is poised to remain at the forefront of scientific innovation for years to come.
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